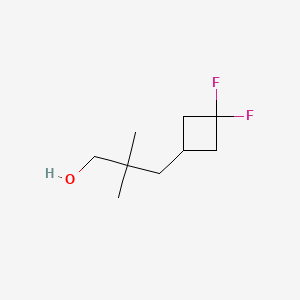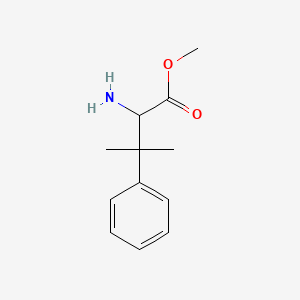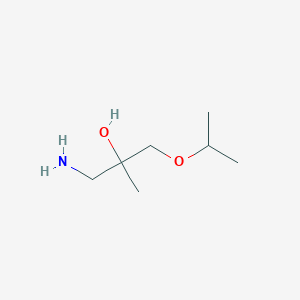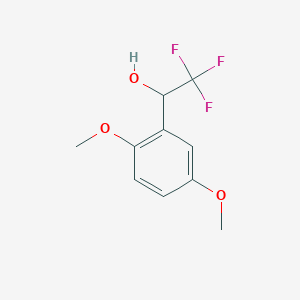
3-(2-Bromoethyl)-1,1-dimethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)-1,1-dimethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane followed by a substitution reaction. One common method is to react 1,1-dimethylcyclopentane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form this compound. The reaction is usually carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1,1-dimethylcyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Corresponding substituted cyclopentanes.
Elimination: Alkenes such as 1,1-dimethylcyclopentene.
Oxidation: Alcohols or ketones depending on the oxidizing agent.
Reduction: Alkanes such as 1,1-dimethylcyclopentane.
Scientific Research Applications
3-(2-Bromoethyl)-1,1-dimethylcyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-1,1-dimethylcyclopentane in chemical reactions typically involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo further reactions such as nucleophilic attack or elimination. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)indole: Another brominated compound with different structural features and applications.
2-Bromoethylbenzene: Similar in having a bromoethyl group but differs in the aromatic ring structure.
1,1-Dimethylcyclopentane: The parent compound without the bromoethyl substitution.
Uniqueness
3-(2-Bromoethyl)-1,1-dimethylcyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other similar compounds. Its cyclopentane ring structure with two methyl groups and a bromoethyl group makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-(2-bromoethyl)-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-9(2)5-3-8(7-9)4-6-10/h8H,3-7H2,1-2H3 |
InChI Key |
LESCXPDVZDPIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)CCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



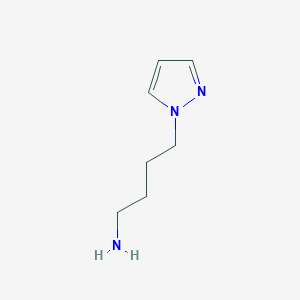



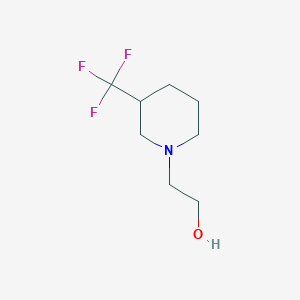
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)



